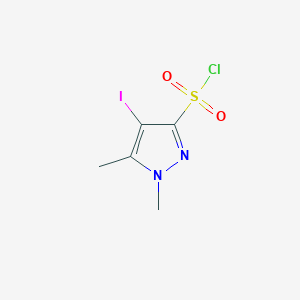
4-Iodo-1,5-dimethyl-1H-pyrazole-3-sulfonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-1,5-dimethyl-1H-pyrazole-3-sulfonylchloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodine atom at position 4, two methyl groups at positions 1 and 5, and a sulfonyl chloride group at position 3. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1,5-dimethyl-1H-pyrazole-3-sulfonylchloride can be achieved through several synthetic routes. One common method involves the iodination of 1,5-dimethyl-1H-pyrazole followed by sulfonylation. The iodination can be carried out using molecular iodine in the presence of a base such as sodium bicarbonate . The sulfonylation step involves the reaction of the iodinated pyrazole with chlorosulfonic acid or a sulfonyl chloride derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-1,5-dimethyl-1H-pyrazole-3-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Catalysts such as palladium or copper are often used in coupling reactions, along with appropriate ligands and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-Iodo-1,5-dimethyl-1H-pyrazole-3-sulfonylchloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Iodo-1,5-dimethyl-1H-pyrazole-3-sulfonylchloride involves its interaction with molecular targets through its functional groups. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is utilized in various chemical and biological applications .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-4-iodo-1H-pyrazole: Similar in structure but lacks the sulfonyl chloride group.
4-Iodo-1,3,5-trimethyl-1H-pyrazole: Contains an additional methyl group at position 3.
Uniqueness
4-Iodo-1,5-dimethyl-1H-pyrazole-3-sulfonylchloride is unique due to the presence of both the iodine atom and the sulfonyl chloride group, which confer distinct reactivity and applications compared to other pyrazole derivatives
Propiedades
Fórmula molecular |
C5H6ClIN2O2S |
|---|---|
Peso molecular |
320.54 g/mol |
Nombre IUPAC |
4-iodo-1,5-dimethylpyrazole-3-sulfonyl chloride |
InChI |
InChI=1S/C5H6ClIN2O2S/c1-3-4(7)5(8-9(3)2)12(6,10)11/h1-2H3 |
Clave InChI |
ZYVWCXQPUFVZCU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C)S(=O)(=O)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



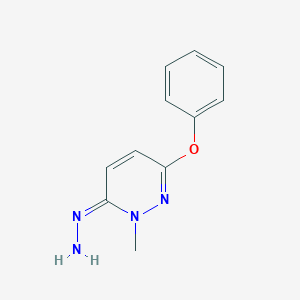
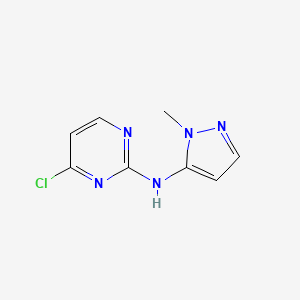

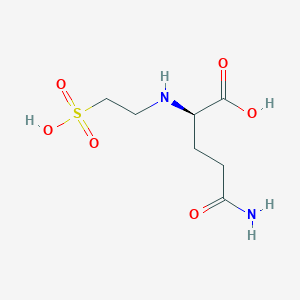

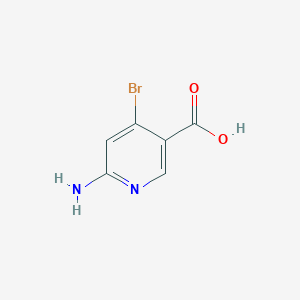
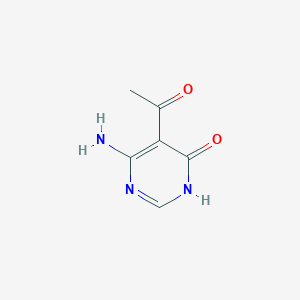
![5,6,7,8-Tetrahydroimidazo[1,5-c]pyrimidine](/img/structure/B13112939.png)

![1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B13112947.png)



